molecular formula C21H25NO4 B8428888 (4-Phenylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

(4-Phenylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No. B8428888
M. Wt: 355.4 g/mol
InChI Key: WUDJJNIROAYBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447049B2

Procedure details

To a mixture of 4-phenylpiperidine 41g (5 mmol), EDCI (6 mmol), HOBt (5.5 mmol) and NMM (6 mmol) in CH2Cl2 (50 mL) was added 3,4,5-trimethoxybenzoic acid (5.3 mmol) and stirring continued at RT for overnight. The reaction mixture was diluted with CH2Cl2 (100 mL) and sequentially washed with water, satd. NaHCO3, brine and dried over MgSO4. The solvent was removed under reduced pressure to yield a crude product, which was purified by column chromatography to obtain pure compound 1g. (57.9%). 1H NMR (CDCl3) δ 7.35-7.21 (m, 5H), 6.66 (s, 2H), 4.84 (br, 1H), 3.95 (br, 1H), 3.88 (s, 6H), 3.86 (s, 3H), 3.20-2.87 (br, 2H), 2.85-2.74 (tt, 1H, J=3.6 Hz, J=15.6 Hz) 1.92 (br, 2H), 1.70 (br, 2H); MS (ESI) m/z 378.1 (M+Na)+.
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
6 mmol
Type
reactant
Reaction Step One
Name
Quantity
5.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
6 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.3 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.CN1CCOCC1.[CH3:41][O:42][C:43]1[CH:44]=[C:45]([CH:49]=[C:50]([O:54][CH3:55])[C:51]=1[O:52][CH3:53])[C:46](O)=[O:47]>C(Cl)Cl>[C:1]1([CH:7]2[CH2:8][CH2:9][N:10]([C:46]([C:45]3[CH:49]=[C:50]([O:54][CH3:55])[C:51]([O:52][CH3:53])=[C:43]([O:42][CH3:41])[CH:44]=3)=[O:47])[CH2:11][CH2:12]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCNCC1
Name
Quantity
6 mmol
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
5.5 mmol
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
6 mmol
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.3 mmol
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=C(C1OC)OC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
sequentially washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3, brine and dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCN(CC1)C(=O)C1=CC(=C(C(=C1)OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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